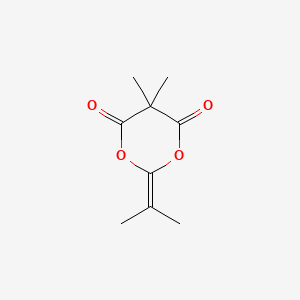
2'-Cyano-3-phenylpropiophenone
Übersicht
Beschreibung
2’-Cyano-3-phenylpropiophenone , also known by its IUPAC name 2-(3-phenylpropanoyl)benzonitrile , is a chemical compound with the molecular formula C₁₆H₁₃NO . It is a yellow crystalline solid with a molecular weight of 235.29 g/mol . This compound is of interest due to its diverse applications in organic synthesis and pharmaceutical research .
Synthesis Analysis
The synthesis of 2’-Cyano-3-phenylpropiophenone involves the reaction of 3-phenylpropiophenone with hydrogen cyanide (HCN) . The nitrile group (-CN) is introduced at the para position of the phenyl ring. Various methods, including Friedel-Crafts acylation , have been employed for its preparation .
Molecular Structure Analysis
The compound’s molecular structure consists of a phenyl ring , a propionyl group , and a cyano group . The phenyl ring is attached to the propionyl group, which in turn bears the cyano group. The linear formula is C₁₆H₁₃NO . The arrangement of atoms and bonds can be visualized using molecular modeling software or X-ray crystallography .
Wissenschaftliche Forschungsanwendungen
Farbstoff-sensibilisierte Solarzellen (DSSC)
Die strukturellen Eigenschaften der Verbindung machen sie für den Einsatz in Farbstoff-sensibilisierten Solarzellen geeignet. Als Bestandteil des Farbstoffkomponenten in DSSCs trägt sie zum Absorptionsspektrum und zur Effizienz dieser Solarzellen bei. Studien konzentrieren sich auf ihre optoelektronischen Eigenschaften und wie sie für eine bessere Umwandlung von Sonnenenergie optimiert werden können .
Nichtlineare optische Materialien
2'-Cyano-3-phenylpropiophenone: weist Eigenschaften auf, die sie zu einem Kandidaten für nichtlineare optische Materialien machen. Die Forschung auf diesem Gebiet untersucht ihre Hyperpolarisierbarkeit und wie sie in optischen Schaltern oder Modulatoren eingesetzt werden kann, die für fortschrittliche photonische Geräte entscheidend sind .
Eigenschaften
IUPAC Name |
2-(3-phenylpropanoyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO/c17-12-14-8-4-5-9-15(14)16(18)11-10-13-6-2-1-3-7-13/h1-9H,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFEDUKJYCRYKIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70643968 | |
| Record name | 2-(3-Phenylpropanoyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70643968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898764-06-2 | |
| Record name | 2-(1-Oxo-3-phenylpropyl)benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898764-06-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-Phenylpropanoyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70643968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Spiro[cyclobutane-1,3'-indoline]](/img/structure/B1614258.png)
![{[5-(Furan-2-yl)pyridin-2-yl]methyl}(methyl)amine](/img/structure/B1614260.png)

![1-Propanol, 3,3'-[1,2-ethanediylbis(thio)]bis-](/img/structure/B1614263.png)





![2-Methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1614274.png)